2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by the presence of an oxazine ring fused with a benzene structure. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications. The molecular formula of 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is , with a molecular weight of approximately 177.2 g/mol .
2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be classified as:
The synthesis of 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves cyclization reactions starting from suitable precursors. One common method includes the reaction of butanenitrile with 2-(2-nitrophenoxy) compounds under specific conditions to facilitate the formation of the oxazine ring .
Key steps in the synthesis may include:
The molecular structure of 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The compound's structural data can be represented as follows:
2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one relates to its interactions at the molecular level. It may act by:
This dual functionality allows it to be explored for therapeutic applications, particularly in medicinal chemistry.
Some notable physical properties include:
Chemical properties include:
Relevant data regarding these properties can significantly influence its application in research and industry .
The applications of 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one span several fields:
These applications highlight the compound's versatility and importance in scientific research .
The introduction of alkyl substituents at the 2- and 5-positions of the benzo[1,4]oxazin-3-one scaffold represents a deliberate strategy to modulate pharmacokinetic and pharmacodynamic properties. The 2-ethyl group confers distinct advantages over smaller methyl or larger alkyl chains:
Table 1: Comparative Structural and Calculated Properties of Benzo[1,4]oxazin-3-one Derivatives
Substituent Pattern | CAS Number | Molecular Weight (g/mol) | Molecular Formula | Key Calculated Properties | Structural Role |
---|---|---|---|---|---|
2-Ethyl (Unsubstituted benzoid) | 90921-75-8 | 177.20 | C₁₀H₁₁NO₂ | TPSA=38.33 Ų; clogP=1.80 [4] | Optimal lipophilicity & metabolic stability |
2-Methyl | 21744-83-2 | 163.17 | C₉H₉NO₂ | TPSA=38.33 Ų; clogP=1.32 [5] | Baseline N-alkyl comparison |
8-Amino-2-methyl | 870064-81-6 | 178.19 (estimated) | C₉H₁₀N₂O₂ (est.) | Increased H-bond donor capacity | Enhanced target binding via amino group [6] |
6-Bromo-7-fluoro | 355423-58-4 | 246.04 | C₈H₅BrFNO₂ | Increased halogen bond potential | Halogen bonding for selective inhibition [2] |
The strategic placement of these alkyl groups exemplifies rational drug design: The 2-ethyl group fine-tunes physicochemical properties systemically, while the 5-methyl group offers targeted modulation of aromatic interactions without significantly increasing molecular weight or polarity. This combination has proven advantageous in developing compounds with improved CNS permeability and oral bioavailability profiles compared to polar derivatives like the dual-acting 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acids used in cardiovascular targeting [7].
The pharmacological exploration of benzo[1,4]oxazin-3-ones has evolved through distinct phases, reflecting shifting therapeutic paradigms and synthetic advancements:
Early Heterocyclic Chemistry & Initial Screening (Pre-2000s): Initial interest focused on synthetic methodologies for benzoxazinone core formation, primarily via cyclization of 2-aminophenol derivatives with haloacetates or α-haloketones. Early biological screening revealed modest antimicrobial and antifungal activities for simple alkyl-substituted derivatives (e.g., 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, MW=222.20 g/mol [2]), prompting investigations into structure-activity relationships for anti-infective applications. The discovery of 7-ethoxyresorufin (MW=241.25 g/mol) as a cytochrome P450 inducer highlighted the scaffold’s potential in biochemical modulation [2].
Oncology-Focused Expansion (2000-2010s): Advances in synthetic methodology, particularly the development of environmentally benign C–C bond-forming reactions like trifluoroacetic anhydride (TFAA)/H₃PO₄ mediated acylation [3], enabled efficient generation of diverse libraries. This period witnessed the identification of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent anti-proliferative agents. Key developments included:
Table 2: Key Pharmacological Milestones in Benzo[1,4]oxazin-3-one Derivative Development
Era | Therapeutic Area | Key Structural Innovations | Representative Derivatives | Biological Activities |
---|---|---|---|---|
Pre-2000s | Anti-infectives | Simple N-alkyl (methyl, ethyl); Nitroaromatics | 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one [2] | Antimicrobial, Antifungal |
2000-2010s | Oncology | Aryl ketone extensions; Imidazole/azole conjugates | Anti-leukemic imidazole-benzoxazinones [3] | B-Raf kinase inhibition; Anti-proliferative (leukemia) |
2010-Present | Cardiovascular | Oxyacetic acid side chains; Dual-target optimization | 3,4-Dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acids [7] | Dual TXA2 antagonist / PGI2 agonist |
2010-Present | Agricultural Chemistry | Uracil conjugates; Heteroaryl hybrid systems | 3-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-1H-pyrimidin-2,4-diones [8] | Herbicidal (plant growth inhibition) |
The trajectory of 2-ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one emerges within this historical context as a strategically optimized entity. Its design incorporates lessons from early SAR: the 2-ethyl group balances lipophilicity and metabolic stability more effectively than historic methyl analogs, while the 5-methyl substitution potentially enhances target engagement through optimized van der Waals interactions – a concept validated in later-stage benzoxazinone drug candidates. The compound’s structural features align with modern multitarget drug design paradigms while retaining synthetic accessibility crucial for lead optimization campaigns [4] [6] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7